Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate
Description
Chemical Nomenclature and Structural Identification
This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex bicyclic structure with specific substitution patterns. The compound bears the Chemical Abstracts Service registry number 1311569-08-0 and the molecular descriptor file number MFCD20921650, which serve as unique identifiers in chemical databases.
The molecular formula C₁₃H₁₄N₂O₄ indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 262.27 grams per mole. The structural architecture consists of a fused pyrrole-pyridine bicyclic system with ethyl ester substituents at the 2 and 6 positions. The InChI code 1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15) provides a standardized representation of the molecular structure.
The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=NC2=C(C=C1)/C=C(/C(=O)OCC)N2 demonstrates the connectivity pattern within the molecule, highlighting the ester functionalities and the fused ring system. This structural notation facilitates computational chemistry applications and database searches, enabling researchers to identify and work with this specific compound across various chemical informatics platforms.
The compound exists as a crystalline solid under standard conditions, with storage recommendations typically specifying refrigeration temperatures to maintain chemical stability. Commercial sources consistently report high purity levels, with preparations achieving 95-99% purity through standard synthetic and purification protocols. This high purity makes the compound suitable for research applications requiring well-characterized starting materials.
Historical Context in Heterocyclic Compound Research
The development of pyrrolo[2,3-b]pyridine chemistry traces its origins to the broader field of heterocyclic compound research that emerged prominently in the mid-twentieth century. Early investigations into this class of compounds were documented in foundational research from 1969, which established fundamental synthetic methodologies and reaction patterns for 1H-pyrrolo[2,3-b]pyridines. These pioneering studies demonstrated that pyrrolo[2,3-b]pyridines could be synthesized through modifications of established indole synthesis methods, particularly adaptations of Madelung and Fischer synthetic approaches.
The historical development of pyrrolopyridine chemistry has been closely intertwined with advances in understanding the broader pyrrolopyridine family, which encompasses compounds containing fused pyrrole and pyridine ring systems. Research conducted throughout the latter half of the twentieth century revealed that these bicyclic structures exhibit unique chemical reactivity patterns, particularly in electrophilic aromatic substitution reactions. Early studies established that 1H-pyrrolo[2,3-b]pyridines undergo nitration, nitrosation, bromination, iodination, and Mannich reactions predominantly at the 3-position, although specific substitution patterns can vary depending on the presence and nature of other substituents.
The evolution of synthetic methodologies for pyrrolo[2,3-b]pyridine derivatives has been marked by significant advances in cyclocondensation reaction techniques. Contemporary research has demonstrated effective approaches for synthesizing these compounds through two-component reactions involving 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds in acidic media. These modern synthetic strategies have expanded the accessibility of diverse pyrrolo[2,3-b]pyridine derivatives, including dicarboxylate esters such as this compound.
The historical progression of research in this field has also been influenced by developments in analytical chemistry, particularly nuclear magnetic resonance spectroscopy and mass spectrometry techniques. These analytical advances have enabled researchers to fully characterize complex pyrrolopyridine derivatives and establish structure-activity relationships that guide modern synthetic efforts. The availability of sophisticated analytical tools has facilitated the identification and structural confirmation of compounds like this compound, supporting their development as research tools and potential pharmaceutical intermediates.
Significance as a Pyrrolo[2,3-b]pyridine Derivative
This compound occupies a distinctive position within the pyrrolo[2,3-b]pyridine family due to its specific substitution pattern and functional group composition. The presence of two ethyl ester groups at the 2 and 6 positions creates a highly functionalized derivative that exhibits unique chemical properties compared to simpler pyrrolo[2,3-b]pyridine analogs. This substitution pattern is particularly noteworthy because it represents a relatively uncommon configuration within the broader family of pyrrolopyridine derivatives.
The significance of this compound extends beyond its structural novelty to encompass its potential utility as a synthetic intermediate in the preparation of more complex heterocyclic systems. The dual ester functionalities provide multiple sites for chemical modification, enabling the synthesis of diverse derivatives through standard organic transformation reactions. Research has demonstrated that pyrrolopyridine derivatives with similar substitution patterns can serve as precursors to compounds with significant biological activity, including kinase inhibitors and other pharmaceutically relevant molecules.
Within the context of contemporary heterocyclic chemistry research, this compound represents an important example of how strategic functionalization can enhance the synthetic utility of basic heterocyclic scaffolds. The compound serves as a valuable building block for constructing libraries of related molecules for biological screening and drug discovery applications. The ester functionalities can be readily transformed through hydrolysis, reduction, or other chemical reactions to generate compounds with different pharmacological profiles and physicochemical properties.
| Structural Feature | Chemical Significance | Synthetic Utility |
|---|---|---|
| Pyrrolo[2,3-b]pyridine core | Bicyclic heterocyclic scaffold | Foundation for complex molecule synthesis |
| 2-Position ethyl ester | Reactive carbonyl functionality | Site for chemical modification |
| 6-Position ethyl ester | Secondary reactive site | Additional derivatization opportunity |
| Overall substitution pattern | Unique geometric arrangement | Template for structure-activity studies |
The compound also holds significance in the broader context of medicinal chemistry research, where pyrrolo[2,3-b]pyridine derivatives have emerged as important scaffolds for drug design. Studies have shown that compounds containing the pyrrolo[2,3-b]pyridine core can exhibit potent inhibitory activity against various protein kinases, including fibroblast growth factor receptors and phosphodiesterase enzymes. While this compound itself may not possess direct biological activity, its structural features make it a valuable precursor for the synthesis of bioactive derivatives.
The research significance of this compound is further enhanced by its accessibility through established synthetic methods and its stability under standard laboratory conditions. These practical considerations make it an attractive target for synthetic chemists seeking to explore the chemical space around the pyrrolo[2,3-b]pyridine scaffold. The compound's well-characterized structure and reliable synthetic preparation methods have contributed to its adoption as a research tool in academic and industrial laboratories focused on heterocyclic chemistry and drug discovery research.
Properties
IUPAC Name |
diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUVILNUXZUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate typically involves the construction of the pyrrolo[2,3-B]pyridine core followed by the introduction of diethyl dicarboxylate groups at positions 2 and 6. The key synthetic steps include:
- Cyclization to form the pyrrolo[2,3-B]pyridine ring system.
- Functionalization at the 2 and 6 positions with ester groups.
- Purification via extraction and distillation techniques.
Cyclization via One-Pot Reaction Using Propargylamine and Diethyl Butynedioate
A notable preparation method involves a one-pot cyclization reaction using propargylamine and diethyl butynedioate as starting materials, with hydrogen peroxide as an oxidant in ethanol solvent. This method yields the diethyl pyridine dicarboxylate derivative efficiently.
| Parameter | Details |
|---|---|
| Reactants | Propargylamine, Diethyl butynedioate |
| Oxidant | Hydrogen peroxide (H₂O₂) |
| Solvent | Ethanol |
| Molar Ratio (Propargylamine : Diethyl butynedioate : H₂O₂) | 1 : 1 : 1.4–1.6 (optimal 1 : 1 : 1.5) |
| Temperature | 60–70 °C (optimal 65 °C) |
| Reaction Time | 11–13 hours (optimal 12 hours) |
Procedure Summary:
- The reactants are stirred and heated at 65 °C for 12 hours.
- The reaction progress is monitored by TLC until the starting diethyl butynedioate disappears.
- After reaction completion, ethanol is recovered by normal pressure distillation.
- The residue is extracted with ethyl acetate and washed with water and saturated brine.
- Ethyl acetate is reclaimed by distillation.
- The product is purified by reduced pressure distillation (6 mmHg) collecting fractions at 165–170 °C.
- Yield: Approximately 82%
- Characterization data includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry confirming the structure.
This method is advantageous due to the simplicity of raw materials, mild reaction conditions, high yield, and environmentally friendly profile with low pollution.
Suzuki Coupling and Functionalization Strategies
Another approach involves the use of 1H-pyrrolo[2,3-b]pyridine intermediates functionalized via Suzuki coupling reactions to introduce various substituents, including aryl or heteroaryl groups, which can be further modified to install ester functionalities.
- 5-bromo-7-azaindole (a pyrrolo[2,3-b]pyridine derivative) is reacted with phenylboronic acid or other boronic acids under Suzuki coupling conditions.
- Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and bases like potassium carbonate are used.
- The reaction is performed in dioxane/water mixtures at reflux or 80 °C for 1 to 16 hours.
- Subsequent bromination and tosylation steps enable further functional group transformations.
- Purification involves extraction, washing, resin treatment, and filtration.
This method allows for versatile modifications of the pyrrolo[2,3-b]pyridine core, enabling the synthesis of various derivatives including those bearing carboxylate esters.
Hemetsberger Cyclization for Pyrrolo[2,3-b]pyridine Derivatives
Hemetsberger cyclization is employed to synthesize pyrrolo[2,3-b]pyridine-2-carboxylate derivatives, which can be further alkylated and functionalized.
- Starting from ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, Hemetsberger cyclization in toluene forms the fused pyrrolo[2,3-b]pyridine ring.
- Subsequent N-alkylation with alkyl bromides (e.g., 1-bromododecane) in the presence of potassium carbonate yields N-substituted esters.
- These intermediates can be further coupled via Stille or other cross-coupling reactions for complex derivatives.
This method is suitable for preparing functionalized pyrrolo[2,3-b]pyridine esters with potential applications in organic electronics and pharmaceuticals.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| One-pot cyclization with H₂O₂ | Propargylamine, Diethyl butynedioate | 65 °C, 12 h, ethanol solvent | ~82 | High yield, simple, eco-friendly |
| Suzuki coupling | 5-bromo-7-azaindole, Phenylboronic acid | Pd catalyst, K₂CO₃, dioxane/water, 80 °C, 1–16 h | Variable | Versatile functionalization |
| Hemetsberger cyclization | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Toluene, reflux, N-alkylation with alkyl bromides | Moderate | Enables N-substitution |
Research Findings and Notes
- The one-pot cyclization method using hydrogen peroxide as an oxidant is notable for its operational simplicity, high yield (82%), and environmentally benign profile due to mild conditions and easy solvent recovery.
- Suzuki coupling reactions provide a robust platform for structural diversification of the pyrrolo[2,3-b]pyridine scaffold, critical for medicinal chemistry applications targeting kinase inhibition and other biological activities.
- Hemetsberger cyclization offers a pathway to N-substituted pyrrolo[2,3-b]pyridine esters, useful in developing materials with electronic properties and further chemical modifications.
- The purification steps typically involve solvent extraction, washing with brine, and distillation under reduced pressure to isolate the pure diethyl ester compounds.
- Analytical data such as NMR and HRMS confirm the successful synthesis and purity of the target compounds.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate as an anticancer agent. Its derivatives have shown promising activity against various cancer cell lines, suggesting mechanisms involving the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds derived from pyrrolo[2,3-b]pyridine structures have been evaluated for their ability to induce apoptosis in tumor cells, demonstrating effectiveness in both in vitro and in vivo models.
1.2 Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that this compound may help mitigate oxidative stress and inflammation in neuronal cells, thereby offering a therapeutic avenue for neuroprotection.
Material Science
2.1 Polymer Chemistry
In material science, this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material resilience and stability under various environmental conditions. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries.
2.2 Coatings and Adhesives
The compound serves as a key intermediate in the formulation of coatings and adhesives that require superior adhesion properties and resistance to environmental degradation. The unique chemical structure allows for the modification of surface characteristics, enhancing the durability and performance of coatings applied to metals and plastics.
Agricultural Chemistry
3.1 Pesticide Development
This compound has been explored for its potential use as a pesticide or herbicide. Research indicates that derivatives of this compound can exhibit insecticidal activity against common agricultural pests while being less harmful to beneficial insects. This selective toxicity is crucial for sustainable agricultural practices.
3.2 Plant Growth Regulators
Additionally, this compound has been studied for its role as a plant growth regulator. Its application can enhance seed germination rates and promote root development in various crops, contributing to improved agricultural yields.
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Mitigates oxidative stress in neuronal cells | |
| Material Science | Polymer Chemistry | Enhances thermal/mechanical properties |
| Coatings and Adhesives | Improves adhesion and environmental resistance | |
| Agricultural Chemistry | Pesticide Development | Exhibits selective insecticidal activity |
| Plant Growth Regulators | Enhances seed germination and root development |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
Case Study 2: Polymer Development
In another research project focusing on material science applications, this compound was incorporated into polycarbonate matrices. The resulting composites exhibited improved impact resistance and thermal stability compared to traditional formulations, making them suitable for high-stress applications.
Mechanism of Action
The mechanism of action of Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor cell proliferation and survival. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased migration and invasion of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate is highlighted through comparisons with analogous compounds:
Pyridine Dicarboxylate Esters
- Diethyl Pyridine-2,6-Dicarboxylate: Structure: Lacks the fused pyrrolo ring, featuring only a pyridine core with ethyl esters. Synthesis: Produced via acid-catalyzed esterification of pyridine-2,6-dicarboxylic acid with ethanol . Applications: Key precursor for polymers (e.g., polyesters via azeotropic condensation with diols) and mesoporous organosilica materials . Differentiation: The absence of the pyrrolo ring reduces π-conjugation and limits its utility in pharmacologically active scaffolds.
- Dimethyl Pyridine-2,6-Dicarboxylate: Structure: Methyl esters instead of ethyl groups. Synthesis: Similar esterification process using methanol. Applications: Intermediate for chloromethyl derivatives (e.g., dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate) used in further functionalization . Differentiation: Shorter alkyl chains may reduce solubility in nonpolar solvents compared to the ethyl analogue.
Pyrrolo-Pyridine Derivatives
- 3-(Pyrazolyl)-1H-Pyrrolo[2,3-B]Pyridine Derivatives: Structure: Pyrrolo-pyridine core substituted with pyrazolyl groups. Differentiation: The pyrazolyl substituent enhances target binding affinity, whereas the ester groups in this compound make it more suitable as a synthetic precursor.
- Tetrahydroimidazo[1,2-a]Pyridine Derivatives: Structure: Features a saturated imidazo ring fused to pyridine, with additional nitrophenyl and cyano substituents. Applications: Studied for their complex heterocyclic architecture, though pharmacological roles are less defined . Differentiation: The saturated ring system reduces aromaticity, altering electronic properties compared to the fully conjugated pyrrolo-pyridine core.
Substituted Pyridine Dicarboxylates
- Diethyl 5-(Trifluoromethyl)Pyridine-2,3-Dicarboxylate: Structure: Trifluoromethyl group at position 5, with ethyl esters at 2- and 3-positions. Differentiation: Positional isomerism (2,3- vs. 2,6-dicarboxylate) and substituent effects differentiate reactivity and application scope.
Diethyl 4-(Prop-2-yn-1-yloxy)Pyridine-2,6-Dicarboxylate :
Comparative Data Table
Key Research Findings
- Synthetic Versatility : this compound’s fused ring system enables diverse functionalization, distinguishing it from simpler pyridine dicarboxylates .
- Material Science Applications : Unlike CF₃- or alkyne-substituted analogues, its electronic profile may favor use in conductive polymers or metal-organic frameworks .
Biological Activity
Diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate (CAS No. 1311569-08-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, focusing on its mechanisms and therapeutic implications.
This compound is characterized by the following properties:
- Molecular Formula : C13H14N2O4
- Molecular Weight : 250.26 g/mol
- Solubility : Soluble in organic solvents; specific solubility data not provided.
- CAS Number : 1311569-08-0
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that have been optimized to yield high purity and yield. The compound's structure features a pyrrolopyridine core, which has been associated with various biological activities.
Table 1: Summary of SAR Studies
| Compound | Activity Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | PDE4B Inhibition | IC50 = 0.48 | |
| Compound 4h | FGFR Inhibition | FGFR1: 7, FGFR2: 9, FGFR3: 25 | |
| Compound TNIK Inhibitor | IL-2 Secretion Inhibition | <1 |
Phosphodiesterase (PDE) Inhibition
This compound has shown significant inhibitory activity against phosphodiesterase type 4B (PDE4B), which is implicated in inflammatory processes. The compound exhibited an IC50 value of approximately 0.48 nM , indicating potent inhibition. This activity suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where PDE4B plays a critical role in inflammation modulation .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Recent studies have highlighted derivatives of the pyrrolopyridine scaffold as effective inhibitors of fibroblast growth factor receptors (FGFRs). Among these derivatives, compound 4h demonstrated remarkable potency with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 , indicating its potential as a lead compound for cancer therapy targeting aberrant FGFR signaling pathways .
TNIK Inhibition
Another notable biological activity is the inhibition of TNIK (TRAF2 and NCK interacting kinase), where diethyl 1H-pyrrolo[2,3-b]pyridine derivatives have exhibited IC50 values lower than 1 nM . This suggests a strong potential for modulating immune responses by inhibiting IL-2 secretion, making it relevant for autoimmune diseases and certain cancers .
Case Study 1: Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces TNF-α release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide. This highlights its potential as an anti-inflammatory agent in therapeutic settings .
Case Study 2: Cancer Cell Proliferation
Compound 4h , derived from the same scaffold, was tested against breast cancer cell lines (4T1). Results showed that it inhibited cell proliferation and induced apoptosis while also significantly reducing migration and invasion capabilities of cancer cells. These findings support the development of diethyl pyrrolopyridine derivatives as candidates for cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing diethyl pyridine-2,6-dicarboxylate derivatives, and how can reaction yields be optimized?
Diethyl pyridine-2,6-dicarboxylate derivatives are typically synthesized via esterification of pyridine-2,6-dicarboxylic acid. For example, reacting pyridine-2,6-dicarboxylic acid with ethanol and acetyl chloride under reflux for 24 hours yields diethyl pyridine-2,6-dicarboxylate with an 80% yield after neutralization and purification . To optimize yields, control reaction temperature (room temperature for esterification) and stoichiometric ratios (e.g., excess acetyl chloride as a catalyst). Post-reaction neutralization with Na₂CO₃ and extraction with ether are critical for isolating the product .
Q. Which spectroscopic methods are essential for characterizing diethyl pyridine-2,6-dicarboxylate derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm the ester groups (-COOEt) and aromatic proton environments. For instance, diethyl 4-(propargyloxy)pyridine-2,6-dicarboxylate shows distinct peaks for ethoxy groups (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.5 ppm for CH₂) and pyridine protons .
- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl stretching .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .
Q. How can diethyl pyridine-2,6-dicarboxylate be functionalized for downstream applications?
Functionalization often involves nucleophilic substitution or condensation. For example, introducing a propargyloxy group at the 4-position is achieved by reacting diethyl 4-hydroxypyridine-2,6-dicarboxylate with propargyl bromide under basic conditions, yielding diethyl 4-(prop-2-yn-1-yloxy)pyridine-2,6-dicarboxylate . Hydrazine monohydrate can replace ester groups to form carbohydrazide derivatives for chemosensor applications .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance the interpretation of vibrational spectra for pyridine-dicarboxylate derivatives?
Density Functional Theory (DFT) calculates vibrational frequencies and molecular orbitals, aiding in assigning experimental IR/Raman bands. For pyridine-2,6-dicarboxylates, DFT simulations at the B3LYP/6-311++G(d,p) level match observed carbonyl stretches (~1750 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹). Discrepancies <5% between experimental and computed data validate structural assignments .
Q. What strategies resolve contradictions in catalytic activity data for dihydropyridine derivatives synthesized from diethyl pyridine-2,6-dicarboxylate?
Discrepancies in catalytic outcomes (e.g., hydrogenation efficiency) may arise from varying P/Rh ratios or ligand dissociation kinetics. Systematic studies using kinetic profiling (e.g., time-resolved NMR) and X-ray crystallography can identify active catalytic species. For example, Rh complexes with pyridine-2,6-dicarboxylate ligands show geometry-dependent activity, where distorted square-planar configurations enhance substrate binding .
Q. How can diethyl pyridine-2,6-dicarboxylate derivatives be tailored for selective ion sensing?
Design chemosensors by modifying the pyridine core with electron-rich groups. A reported approach involves synthesizing pyridine-2,6-dicarbohydrazide (P2) via hydrazination of diethyl pyridine-2,6-dicarboxylate, followed by Schiff base formation with indole-3-carboxaldehyde. The resulting receptor (P3) selectively binds Cu²⁺ via fluorescence quenching, attributed to ligand-to-metal charge transfer (LMCT) .
Q. What role do steric and electronic effects play in the fluorescence properties of rare-earth complexes derived from pyridine-2,6-dicarboxylates?
Bulky ester groups (e.g., diethyl) reduce aggregation-induced quenching, enhancing luminescence in Eu³⁺/Tb³⁺ complexes. Electron-withdrawing substituents (e.g., nitro groups) on the pyridine ring stabilize excited states, increasing quantum yields. For instance, diethyl 8-cyano-7-(4-nitrophenyl)imidazopyridine-5,6-dicarboxylate exhibits strong blue emission (λₑₘ = 450 nm) due to extended π-conjugation and reduced non-radiative decay .
Methodological Tables
Q. Table 1: Synthetic Optimization for Diethyl Pyridine-2,6-dicarboxylate
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Acetyl chloride | 80 | |
| Solvent | Ethanol | 80 | |
| Reaction Time | 24 hours | 80 | |
| Temperature | Room temperature | 80 |
Q. Table 2: Key Spectral Data for Functionalized Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Application |
|---|---|---|---|
| Diethyl 4-propargyloxy-pyridine-2,6-dicarboxylate | 1.35 (t, 6H), 4.40 (q, 4H), 8.10 (s, 2H) | 1745 (C=O) | Click chemistry |
| Pyridine-2,6-dicarbohydrazide (P2) | 4.50 (s, 4H, NH₂), 8.20 (s, 2H) | 1680 (C=O) | Chemosensors |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
